N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-19-15(20)7-5-12(18-19)16(21)17-9-8-11-4-6-13(22-2)14(10-11)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLLPUTRZFBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable carboxylic acid derivative under controlled conditions to form the desired amide bond. This process often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction rates and yields. This method leverages the efficiency of microwave irradiation to accelerate chemical reactions, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer proliferation. For instance, studies have shown that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Drug Delivery Systems
Nanoparticle Conjugation
The compound has been investigated for its potential use in nanoparticle-based drug delivery systems. By conjugating this compound to nanoparticles, researchers aim to enhance the targeted delivery of chemotherapeutic agents. This approach can improve the bioavailability and efficacy of drugs while minimizing side effects.
Case Study: Targeted Delivery Using Nanoparticles
A study demonstrated the effectiveness of using PEG-coated iron oxide nanoparticles conjugated with this compound to target cancer cells specifically. The results showed a significant increase in drug accumulation in tumor tissues compared to non-targeted delivery methods. This highlights the potential for improved therapeutic outcomes through targeted delivery systems.
Neuropharmacology Applications
Cognitive Enhancement and Neuroprotection
Emerging research suggests that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 2: Neuropharmacological Effects of the Compound
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Pyridazine cores are less common in drug design than naphthyridines, offering novel intellectual property opportunities.
- Limitations: No activity data are available in the evidence; synthetic routes and biological testing are needed to validate hypotheses.
Biological Activity
N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 317.336 g/mol. It is characterized by the presence of a pyridazine ring, which contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Dopamine Receptor Modulation : Compounds with phenethylamine structures are known to interact with dopamine receptors, potentially influencing mood and behavior. For instance, related compounds have been shown to act as selective dopamine D(3) receptor antagonists, which may have implications for antipsychotic therapies .
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of pyridazine can inhibit enzymes involved in neurotransmitter metabolism or inflammatory pathways, contributing to their therapeutic effects .
Antipsychotic Effects
A notable area of interest is the potential antipsychotic activity of this compound. Animal model studies have indicated that similar compounds can reduce psychotic symptoms by modulating dopaminergic pathways.
Anti-inflammatory Properties
In vitro studies have demonstrated that related compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB. This suggests that this compound may also exert anti-inflammatory effects .
Case Studies
- Dopaminergic Activity : A study on a related compound showed significant binding affinity for dopamine receptors in vitro, leading to reduced hyperactivity in rodent models. This supports the hypothesis that this compound may have similar effects .
- Inflammation and Pain Models : In another study involving inflammatory pain models, administration of a structurally similar compound resulted in decreased levels of inflammatory markers and pain behaviors in mice. This suggests potential applications for treating chronic pain conditions .
Data Table: Comparative Biological Activities
Q & A
Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of a pyridazine-carboxylic acid derivative with 3,4-dimethoxyphenethylamine. Key steps may require activation of the carboxylic acid (e.g., using carbodiimides like EDC or HOBt) and careful control of reaction parameters. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while temperatures between 60–80°C improve yields. Purification often employs column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis. X-ray crystallography (using programs like SHELXL) resolves absolute configuration if single crystals are obtainable .
Q. How do the structural motifs (e.g., 3,4-dimethoxyphenethyl group) influence its biological activity?
The 3,4-dimethoxyphenethyl moiety enhances lipophilicity, potentially improving membrane permeability. The dihydropyridazine core may act as a hydrogen-bond acceptor, facilitating interactions with target proteins like cyclooxygenase (COX) or NF-κB, as seen in structurally related anti-inflammatory analogs. Methoxy groups could modulate electronic effects, altering binding affinity .
Q. What in vitro assays are recommended for initial biological activity screening?
Standard assays include:
- Enzyme inhibition : COX-1/COX-2 inhibition (ELISA or fluorometric assays).
- Anti-inflammatory activity : LPS-induced TNF-α/IL-6 suppression in macrophages.
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., RAW 264.7, HEK-293). IC₅₀ values should be compared to reference compounds (e.g., celecoxib for COX-2) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for preclinical studies?
Aqueous solubility can be assessed via shake-flask method at pH 7.4. Stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) guide formulation needs. LogP values (HPLC-derived) predict membrane permeability. Thermal stability is evaluated via DSC/TGA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?
Systematically modify substituents:
- Replace 3,4-dimethoxyphenethyl with halogenated or bulky groups to assess steric effects.
- Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl). Compare activity in assays like NF-κB luciferase reporter or murine sepsis models. Prioritize analogs with >50% efficacy in vivo and low cytotoxicity (CC₅₀ > 100 μM) .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor pharmacokinetics (PK). Perform:
- PK/PD modeling : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodents.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Tissue distribution : Radiolabeled compound tracking in target organs .
Q. How can X-ray crystallography and computational docking elucidate target binding modes?
Co-crystallize the compound with target proteins (e.g., COX-2) using vapor diffusion methods. Refine structures via SHELXL . For docking (e.g., AutoDock Vina), generate ligand conformers with OMEGA and validate poses using MD simulations (GROMACS). Key interactions (e.g., hydrogen bonds with Arg120 or hydrophobic contacts with Tyr355) guide lead optimization .
Q. What methodologies address low solubility in aqueous buffers for in vivo studies?
Q. How can transcriptomic/proteomic profiling identify off-target effects or novel mechanisms?
Perform RNA-seq on treated vs. untreated cells (e.g., macrophages) to identify differentially expressed genes (DEGs). Validate pathways (e.g., MAPK/NF-κB) via Western blot. For proteomics, use SILAC labeling and LC-MS/MS to quantify protein abundance changes. Cross-reference with databases like STRING to map interaction networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
